1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid
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Overview
Description
1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . The reaction conditions often require the use of catalysts such as copper (II) and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .
Scientific Research Applications
1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2,5-dione, 1-ethyl-
- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
Comparison: 1-Ethyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid (CAS No. 724744-76-7) is a heterocyclic compound characterized by its unique pyrrole structure, which includes an ethyl group, a methyl group, and a phenyl group attached to the pyrrole ring. The molecular formula for this compound is C14H15NO2, with a molar mass of approximately 229.27 g/mol. This compound's biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology.
Anti-inflammatory and Analgesic Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are critical in the development of new treatments for pain and inflammatory diseases. The structural features of the compound may facilitate interactions with biological targets involved in inflammatory pathways.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological macromolecules such as proteins and enzymes. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding, influencing various biochemical pathways essential for its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C14H15NO2 | Contains a pyrrole ring; potential anti-inflammatory activity |
Ethyl 2-methyl-5-phenylnicotinate | C14H15NO2 | Contains a pyridine ring; explored for different biological activities |
2-Methyl-5-phenylnicotinic acid | C13H13NO2 | Pyridine derivative with carboxylic acid; varying biological activity |
This comparison highlights the unique structural characteristics of this compound that may contribute to its distinct biological activity profile.
Study on Antimicrobial Activity
In a study examining the antimicrobial properties of pyrrole derivatives, several compounds were tested against MRSA and other pathogens. Although specific data on this compound was not available, related compounds demonstrated significant antibacterial activity with MIC values indicating strong efficacy against resistant strains . This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent.
Investigation into Anti-inflammatory Properties
A recent study focused on the anti-inflammatory effects of various pyrrole derivatives found that certain structural modifications enhanced their efficacy in reducing inflammation markers in vitro. While direct data on this compound was not detailed, its structural similarities to effective compounds indicate it may exhibit comparable anti-inflammatory properties.
Properties
IUPAC Name |
1-ethyl-2-methyl-5-phenylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-15-10(2)12(14(16)17)9-13(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWAEZCLYPDAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=C1C2=CC=CC=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357378 |
Source
|
Record name | 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724744-76-7 |
Source
|
Record name | 1-Ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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